(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
Overview
Description
“(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the IUPAC name 3-[(4-methyl-1-piperazinyl)carbonyl]phenylboronic acid . It has a molecular weight of 248.09 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including this compound, are valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .Scientific Research Applications
Optical Modulation Applications
(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid , as part of the phenyl boronic acids (PBA) family, has applications in optical modulation. PBAs, when conjugated to polymers like polyethylene glycol, can aid in the dispersion of single-walled carbon nanotubes (SWNT) and modulate their near-infrared fluorescence in response to saccharide binding. This property is essential for saccharide recognition and has potential applications in the development of biosensors and other nanotechnology-based devices (Mu et al., 2012).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of This compound have been synthesized for potential applications in medicinal chemistry. For instance, specific amides containing an N-methylpiperazine fragment have been synthesized, leading to compounds with potential applications in cancer treatment, such as the antileukemic agent imatinib (Koroleva et al., 2011).
Applications in Multifunctional Compound Synthesis
The compound also contributes to the synthesis of multifunctional compounds. For example, derivatives that combine boronic acid with aminophosphonic acid groups have shown promise due to their potential applications in medicine, agriculture, and industrial chemistry. These multifunctional compounds can act as synthetic intermediates, building blocks, and have uses in sensing, protein manipulation, and therapeutics (Zhang et al., 2017).
Applications in Organic Catalysis
The related 2,4-bis(trifluoromethyl)phenylboronic acid has been utilized as a catalyst in dehydrative amidation between carboxylic acids and amines, indicating potential catalytic applications of related boronic acids in organic synthesis and pharmaceutical compound development (Wang et al., 2018).
Applications in Drug Metabolism Studies
Moreover, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has shown significant anticancer activity and low toxicity, and its major metabolites in rat bile have been studied, suggesting that compounds in the 4-methylpiperazine series may have applications in drug metabolism and pharmacokinetic studies (Jiang et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In transmetalation, the organoboron compound, such as this compound, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, are influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed effectively in a variety of environments, enhancing the versatility of this compound as a reagent .
Biochemical Analysis
Biochemical Properties
(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the active sites of proteasomes, inhibiting their function and thereby affecting protein turnover within cells . Additionally, it has been observed to interact with other biomolecules such as kinases and phosphatases, influencing various signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, leading to the accumulation of misfolded proteins and subsequent cell death . This compound also affects cell signaling pathways, including the NF-κB pathway, which is crucial for cell survival and proliferation . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of proteasome activity. The boronic acid moiety binds covalently to the catalytic threonine residue in the proteasome’s active site, blocking its proteolytic function . This inhibition leads to the accumulation of ubiquitinated proteins, triggering cellular stress responses and apoptosis . Additionally, this compound can modulate the activity of kinases and phosphatases, further influencing cellular signaling and function.
Properties
IUPAC Name |
[4-chloro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDNKGPQOBJEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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